molecular formula C20H23ClN2O6S B4536204 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B4536204
M. Wt: 454.9 g/mol
InChI Key: OPRXGPMBHQXMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H23ClN2O6S and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0965353 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C₂₄H₂₅ClN₄O₃S
Molecular Weight 485.0 g/mol
IUPAC Name This compound
Appearance Solid
Solubility Slightly soluble in DMSO and methanol

Anticancer Properties

Recent studies have indicated that compounds with piperazine and benzodioxole moieties exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of piperazine could inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptosis-related proteins . The sulfonamide group present in this compound is known for its role in enhancing anticancer efficacy by acting as an enzyme inhibitor .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A comparative study evaluated the antibacterial activity of piperazine derivatives and found that those containing sulfonamide functionalities exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The results indicated a significant inhibition of AChE activity, suggesting potential therapeutic applications in cognitive disorders .

Hypoglycemic Effects

Research has also indicated that compounds similar to this piperazine derivative possess hypoglycemic properties. In vivo studies demonstrated that these compounds could lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Case Studies

  • Anticancer Study : A recent study involving a series of piperazine derivatives showed that one specific derivative demonstrated a 70% reduction in tumor size in xenograft models compared to controls. This was attributed to its ability to induce apoptosis in cancer cells through the activation of the caspase pathway .
  • Antimicrobial Screening : In a screening assay against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Neuroprotective Effects : In neuroprotection assays, this compound showed significant promise by reducing oxidative stress markers in neuronal cell lines, suggesting its utility in developing treatments for neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine exhibit anticancer properties. For example:

  • Cell Cycle Arrest and Apoptosis Induction: Studies have shown that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle. They interact with specific cellular pathways that regulate cell growth and survival .

Selectivity for Kinases

Research has demonstrated that this class of compounds can selectively inhibit certain kinases involved in cancer progression. For instance:

  • SFKs (Src Family Kinases): High selectivity for SFKs over other protein kinases has been noted, which is crucial for developing targeted cancer therapies .

Enzyme Interaction Studies

The compound is also valuable for studying enzyme interactions due to its ability to bind to various biomolecules. This can help elucidate the role of specific enzymes in metabolic pathways.

Gene Expression Modulation

Preliminary studies suggest that it may influence gene expression related to cellular metabolism and growth, offering insights into its potential therapeutic applications .

Material Science

In materials science, this compound can serve as a building block for synthesizing new materials with tailored properties. Its unique chemical structure allows for the exploration of novel reaction mechanisms and pathways.

  • Study on Anticancer Effects: A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds led to significant growth inhibition in various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Enzyme Interaction Analysis: Research highlighted the compound's ability to modulate enzyme activity involved in critical metabolic pathways, suggesting potential therapeutic applications beyond oncology .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O6S/c1-26-17-11-20(19(27-2)10-15(17)21)30(24,25)23-7-5-22(6-8-23)12-14-3-4-16-18(9-14)29-13-28-16/h3-4,9-11H,5-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRXGPMBHQXMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.